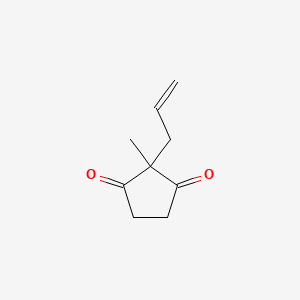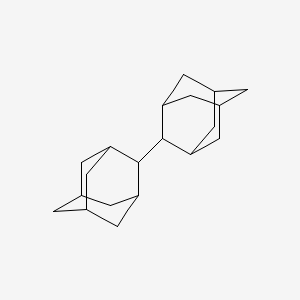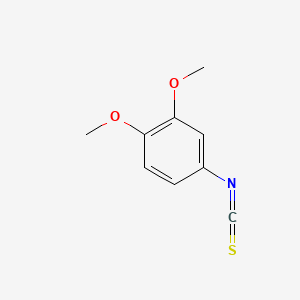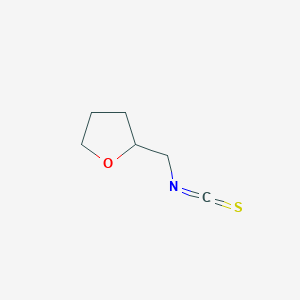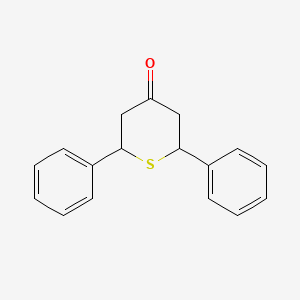![molecular formula C11H16O2Si B1267101 [4-(三甲基甲硅烷基)苯基]乙酸 CAS No. 5112-65-2](/img/structure/B1267101.png)
[4-(三甲基甲硅烷基)苯基]乙酸
描述
Synthesis Analysis
The synthesis of [4-(Trimethylsilyl)phenyl]acetic acid and related compounds often involves enantioselective aldol reactions, Lewis acid-catalyzed condensations, and reactions with acetals to form various products. For example, optically active, mono- and disubstituted trimethylsilyl 2-[(E)-1-alkenyloxy]ethanoates undergo highly diastereoselective reactions, leading to products corresponding to erythro-diastereoselective aldol reactions (Faunce, Grisso, & Mackenzie, 1991). Additionally, acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate demonstrate a three-step, one-pot process, including in situ trimethylsilyl ester formation, bis-silyl ketene acetal formation, and catalyzed Mukaiyama aldol addition (Downey et al., 2010).
Molecular Structure Analysis
The gas chromatography of aromatic acids as their trimethylsilyl derivatives includes the preparation and examination under various conditions. This analysis helps in understanding the formation and stability of derivatives, influencing the compound's applications in urine analysis and other fields (Coward & Smith, 1969).
Chemical Reactions and Properties
[4-(Trimethylsilyl)phenyl]acetic acid's chemical reactivity includes electrophilic aromatic reactions, demonstrating the trimethylsilyl substituent's activating effects. These effects vary across different reactions, attributed to resonance stabilization demands and solvent interactions, offering insights into its reactivity pattern (Glyde & Taylor, 1973).
Physical Properties Analysis
The physical properties of related compounds, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate, provide a basis for understanding [4-(Trimethylsilyl)phenyl]acetic acid's behavior. Extensive hydrogen bonding involving carboxylic acid functional groups and acetic acid moieties indicates the compound's potential for forming stable molecular structures (Prayzner et al., 1996).
Chemical Properties Analysis
The compound's chemical properties can be inferred from studies on similar compounds, such as the synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids. These studies, involving condensation reactions and spectral analysis, help elucidate the functional groups' behaviors and the compound's potential applications (Radu et al., 2002).
科学研究应用
生物转化中的物种差异:
- Pottier、Busigny 和 Raynaud (1978) 在 "Xenobiotica" 中的研究表明,结构相关的化合物(如 RU 16029)的生物转化存在差异,表明不同物种的代谢具有不可预测性。这项研究强调了在药理学和毒理学中理解物种特异性反应的重要性 (Pottier, Busigny, & Raynaud, 1978).
分析化学和尿液分析:
- Coward 和 Smith 在 "Journal of Chromatography" 上发表的 1969 年研究讨论了芳香酸作为三甲基甲硅烷基衍生物的气相色谱,其中包括在尿液分析中的应用。这种方法在临床化学中诊断代谢紊乱方面具有重要意义 (Coward & Smith, 1969).
生物分子中的放射性同位素标记:
- Wilson 等人(1986 年)在 "Journal of Labelled Compounds and Radiopharmaceuticals" 中的研究探讨了 4-三甲基甲硅烷基苄基溴化物在生物学重要分子中放射性同位素标记中的应用。这在生物医学研究中具有重要意义,特别是在药物开发和诊断成像中 (Wilson et al., 1986).
有机化合物的合成:
- Albaugh-Robertson 和 Katzenellenbogen 在 "Tetrahedron Letters" (1982) 中的一项研究证明了 α,β-不饱和酯的选择性 γ 取代,表明 4-三甲基甲硅烷基-3-丁烯酸酯经历选择性反应,表明其在有机合成中的重要性 (Albaugh-Robertson & Katzenellenbogen, 1982).
抗癌药物开发:
- Bhat、Al‐Dhfyan 和 Al-Omar (2016) 在 "Molecules" 中从 4-(4-取代苯基)乙酸开始设计和合成针对癌干细胞的新型化合物。这项研究对于开发新的癌症治疗方法至关重要 (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
植物激素分析:
- Tuomi 和 Rosenqvist 在 "Plant Physiology and Biochemistry" 上发表的 1995 年研究说明了一种分析植物激素的方法,在此过程中利用了三甲基甲硅烷基衍生物。这对于农业和植物学研究具有重要意义 (Tuomi & Rosenqvist, 1995).
合成中羟基的保护:
- Ghorbani‐Choghamarani 和 Norouzi (2011) 在 "Chinese Journal of Catalysis" 中描述了一种绿色且有效的方法,可以将羟基保护为三甲基甲硅烷基醚,展示了 4-(三甲基甲硅烷基)苯基乙酸在合成化学中的多功能性 (Ghorbani‐Choghamarani & Norouzi, 2011).
安全和危害
The compound is classified under Hazard Statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and wearing protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers One relevant paper discusses the synthesis and kinetics of disassembly for silyl-containing ethoxycarbonates using fluoride ions . The study provides a greater understanding of stability and kinetics for silyl-containing protecting groups that eliminate volatile molecules upon removal, which will allow for simplification of orthogonal protection in complex organic molecules .
作用机制
Target of Action
It’s worth noting that the compound contains a trimethylsilyl group , which is a functional group in organic chemistry that can interact with various biological targets.
Mode of Action
The presence of the trimethylsilyl group suggests that it may interact with its targets through the silicon atom
Biochemical Pathways
Compounds containing trimethylsilyl groups are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond-forming reactions. This suggests that [4-(Trimethylsilyl)phenyl]acetic acid may play a role in these reactions.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-(Trimethylsilyl)phenyl]acetic acid. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
属性
IUPAC Name |
2-(4-trimethylsilylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)10-6-4-9(5-7-10)8-11(12)13/h4-7H,8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNKKQFXDWXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299605 | |
| Record name | [4-(trimethylsilyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trimethylsilyl)phenyl]acetic acid | |
CAS RN |
5112-65-2 | |
| Record name | NSC131588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(trimethylsilyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
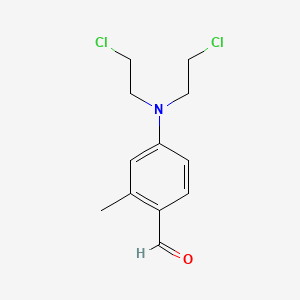
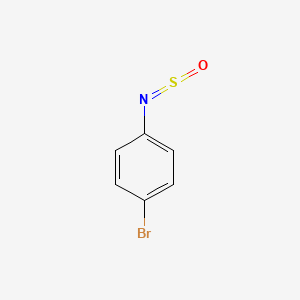
![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)
